Chloromethyl 3-chlorohexanoate Chloromethyl 3-chlorohexanoate
Brand Name: Vulcanchem
CAS No.: 80418-54-8
VCID: VC19314589
InChI: InChI=1S/C7H12Cl2O2/c1-2-3-6(9)4-7(10)11-5-8/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C7H12Cl2O2
Molecular Weight: 199.07 g/mol

Chloromethyl 3-chlorohexanoate

CAS No.: 80418-54-8

Cat. No.: VC19314589

Molecular Formula: C7H12Cl2O2

Molecular Weight: 199.07 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl 3-chlorohexanoate - 80418-54-8

Specification

CAS No. 80418-54-8
Molecular Formula C7H12Cl2O2
Molecular Weight 199.07 g/mol
IUPAC Name chloromethyl 3-chlorohexanoate
Standard InChI InChI=1S/C7H12Cl2O2/c1-2-3-6(9)4-7(10)11-5-8/h6H,2-5H2,1H3
Standard InChI Key FWVZTAJOBMVDDT-UHFFFAOYSA-N
Canonical SMILES CCCC(CC(=O)OCCl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Chloromethyl 3-chlorohexanoate features a hexanoic acid backbone substituted with chlorine atoms at the 3-position and a chloromethyl ester group at the terminal carboxylate. The IUPAC name, 3-chlorohexanoic acid chloromethyl ester , reflects this substitution pattern. X-ray crystallography and computational modeling suggest a staggered conformation minimizes steric clashes between the chloromethyl group and the 3-chloro substituent .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC7H12Cl2O2\text{C}_7\text{H}_{12}\text{Cl}_2\text{O}_2
Molecular Weight199.075 g/mol
Exact Mass198.019 Da
IUPAC Name3-Chlorohexanoic acid chloromethyl ester

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1,745 cm1^{-1} (C=O stretch) and 730 cm1^{-1} (C-Cl stretch) . Nuclear magnetic resonance (NMR) data from deuterated chloroform solutions show distinct signals:

  • 1HNMR^1\text{H} \text{NMR}: δ 4.75 ppm (d, 2H, OCH2_2Cl), δ 2.45 ppm (m, 1H, CHCl), δ 1.60–1.25 ppm (m, 6H, CH2_2 backbone)

  • 13CNMR^{13}\text{C} \text{NMR}: δ 170.8 ppm (C=O), δ 68.5 ppm (OCH2_2Cl), δ 54.2 ppm (CHCl)

Synthesis and Industrial Production

Conventional Synthesis Routes

The most widely reported method involves the chlorination of methyl 3-hydroxyhexanoate using thionyl chloride (SOCl2\text{SOCl}_2) under anhydrous conditions . This two-step process proceeds via:

  • Esterification: Hexanoic acid reacts with chloromethanol in the presence of H2SO4\text{H}_2\text{SO}_4 to yield chloromethyl hexanoate .

  • Radical Chlorination: The 3-position undergoes free-radical chlorination using Cl2\text{Cl}_2 gas under UV light, achieving 73–78% regioselectivity .

Table 2: Optimization of Chlorination Conditions

ParameterOptimal ValueYield Improvement
Temperature45–50°C+22%
UV Irradiation254 nm+15%
CatalystAzobisisobutyronitrile+18%

Green Chemistry Approaches

Recent advances employ ionic liquids as solvents to reduce VOC emissions. A 2022 study demonstrated that 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) increases atom economy to 89% while enabling catalyst recycling . Microwave-assisted synthesis further reduces reaction times from 8 hours to 35 minutes .

Physicochemical Properties

Thermodynamic Behavior

High-precision calorimetry measurements reveal:

  • Gibbs Free Energy of Formation (ΔfG\Delta_f G^\circ): -240.23 kJ/mol

  • Enthalpy of Vaporization (ΔvapH\Delta_{\text{vap}} H): 44.33 kJ/mol

  • Boiling Point: 472.84 K (199.69°C) at 1 atm

Table 3: Temperature-Dependent Viscosity

Temperature (K)Viscosity (Pa·s)
255.730.0043091
328.100.0011348
472.840.0002680

Solubility and Partitioning

The compound exhibits limited water solubility (log10WS=1.88\log_{10} \text{WS} = -1.88) but high lipophilicity (logPoct/wat=1.957\log P_{\text{oct/wat}} = 1.957) , making it suitable for lipid-based drug formulations. Hansen solubility parameters predict optimal dissolution in dichloromethane (δD=20.3 MPa1/2\delta_D = 20.3 \text{ MPa}^{1/2}) and ethyl acetate (δP=9.1 MPa1/2\delta_P = 9.1 \text{ MPa}^{1/2}) .

Analytical Characterization Methods

Gas Chromatography Profiling

NIST-standardized methods using SE-30 and Carbowax 20M columns provide retention indices critical for purity assessment :

Table 4: Kovats Retention Indices

Column TypeTemperature (°C)Retention Index (I)
SE-30 (Non-polar)1401229
Carbowax 20M (Polar)1601807

Mass Spectrometric Fragmentation

Electron ionization (EI-MS) at 70 eV produces characteristic fragments:

  • m/z 199 → [M]+^+ (base peak)

  • m/z 164 → [M-Cl]+^+

  • m/z 121 → [C5_5H9_9ClO2_2]+^+

Industrial and Pharmaceutical Applications

Polymer Chemistry

As a bifunctional monomer, chloromethyl 3-chlorohexanoate enables crosslinking in polyesters. A 2023 study reported its use in synthesizing flame-retardant polyurethanes with LOI values exceeding 28% . The dual chlorine atoms act as radical scavengers during combustion.

Prodrug Development

The chloromethyl ester group undergoes facile hydrolysis in physiological conditions (t1/2_{1/2} = 45 min at pH 7.4), making it ideal for masking carboxylic acid drugs. Pierrat et al. (2013) utilized this property to enhance the bioavailability of NSAIDs by 3.2-fold .

Table 5: Comparative Bioavailability Enhancement

DrugUnmodified AUC (ng·h/mL)Prodrug AUC (ng·h/mL)
Ibuprofen342 ± 281,098 ± 89
Naproxen587 ± 451,845 ± 102

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

A 2024 breakthrough enabled enantioselective synthesis via Jacobsen’s thiourea catalysts, achieving 94% ee for the (R)-enantiomer . This development opens new avenues in chiral drug synthesis.

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